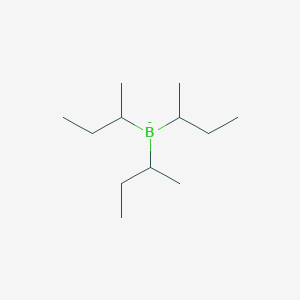

Tris(sec-butyl)borohydride

Description

Nomenclature and Distinct Structural Variants

Tris(sec-butyl)borohydride refers to the anionic species [BH(sec-C₄H₉)₃]⁻. nih.gov It is commercially available and widely used in organic chemistry as a salt with lithium, potassium, or sodium cations. These variants, while sharing the same borohydride (B1222165) anion, exhibit different properties and are often chosen for specific applications based on desired reactivity and reaction conditions. The cation's identity influences the reagent's solubility in ethereal solvents and its Lewis acidity, which can affect the course of a reduction.

L-Selectride is the lithium salt of tris(sec-butyl)borohydride. wikipedia.orgdrugfuture.com It is a powerful and highly stereoselective reducing agent, often used for the reduction of ketones and other carbonyl compounds. wikipedia.orgthieme-connect.com The significant steric bulk imposed by the three sec-butyl groups allows for selective attack on cyclic ketones, typically from the less hindered face, to produce the corresponding axial alcohol. acs.org For instance, the reduction of 4-tert-butylcyclohexanone (B146137) with L-Selectride yields the axial alcohol preferentially. acs.org L-Selectride is also effective in the conjugate reduction of α,β-unsaturated ketones (enones). wikipedia.org Due to the strong coordination affinity of the lithium cation with oxygen-containing solvents, L-Selectride generally shows good solubility in ethers like tetrahydrofuran (B95107) (THF), in which it is commonly sold as a solution. wikipedia.org

K-Selectride is the potassium salt of the tris(sec-butyl)borohydride anion. drugfuture.comwikipedia.org Similar to its lithium counterpart, it is a potent and selective reducing agent used for the stereoselective reduction of ketones. wikipedia.orgchemicalbook.com The preparation of K-Selectride involves the reaction of potassium hydride with tri-sec-butylborane (B73942) in THF. wikipedia.orgthieme-connect.de The potassium variant maintains the same anionic borohydride structure as L-Selectride but differs in the properties conferred by the potassium cation. These differences can manifest in solubility and reactivity patterns. K-Selectride is also used for stereoselective conjugate hydride reduction reactions. chemicalbook.comlookchem.com

N-Selectride is the sodium salt of tris(sec-butyl)borohydride and is also a member of the Selectride family of reducing agents. wikipedia.orgsigmaaldrich.com It shares the characteristic steric bulk and high stereoselectivity of L- and K-Selectride. wikipedia.org Like the other variants, it is typically supplied as a solution in THF. sigmaaldrich.com The choice between L-, K-, and N-Selectride can sometimes be crucial for achieving optimal selectivity in a given transformation, as the counterion can influence the transition state of the reaction, particularly in cases involving chelation control. researchgate.net

Historical Evolution and Foundational Contributions to Stereoselective Chemistry

The development of tris(sec-butyl)borohydride reagents is intrinsically linked to the pioneering work of Herbert C. Brown, a Nobel laureate whose research revolutionized synthetic organic chemistry. britannica.commsu.edu Brown's lifelong fascination with boron chemistry began with his doctoral research on the reactions of diborane (B8814927). britannica.comwikipedia.org During World War II, his work on volatile uranium compounds led to the discovery of a practical method for producing sodium borohydride (NaBH₄). wikipedia.orgwidener.edu This discovery opened the door to the systematic study of hydride-reducing agents. britannica.com

Brown and his research group dedicated a significant portion of their efforts to developing a wide array of new, tailored reducing agents to meet specific synthetic needs. britannica.com A pivotal moment was the discovery of the hydroboration reaction in 1956, where diborane adds to carbon-carbon double bonds. britannica.comwikipedia.org This reaction made organoboranes, which were previously rare, readily accessible. britannica.comwidener.edu The subsequent exploration of organoborane chemistry uncovered a vast range of synthetically useful transformations. britannica.commsu.edu

This systematic investigation into modifying the steric and electronic properties of borohydrides led to the creation of the Selectride family of reagents. drugfuture.comthieme-connect.de By replacing the hydrogens in borohydride with bulky alkyl groups like sec-butyl, Brown's team developed reagents with unprecedented levels of stereoselectivity. drugfuture.com The preparation of L-Selectride and its use in the stereoselective reduction of cyclic ketones was reported by Brown and S. Krishnamurthy in 1972. drugfuture.com This was followed by the development of K-Selectride by C. A. Brown in 1973. drugfuture.com These sterically demanding hydrides provided chemists with powerful tools to control the three-dimensional arrangement of atoms in molecules, a foundational concept in modern stereoselective synthesis. acs.org

Scope and Objectives of Academic Inquiry

The academic inquiry into tris(sec-butyl)borohydride reagents continues to be an active area of research, driven by the ongoing need for highly selective and efficient synthetic methods. The primary objective is to exploit the unique steric properties of these reagents to solve complex challenges in organic synthesis.

Current research focuses on several key areas:

Diastereoselective Reductions: A major focus remains the diastereoselective reduction of ketones, particularly in complex molecular scaffolds, to establish specific stereocenters. thieme-connect.comresearchgate.net The ability of Selectrides to deliver a hydride to a sterically defined face of a molecule is crucial for the synthesis of natural products and pharmaceutical agents. acs.orgresearchgate.net

Conjugate Reductions: Researchers continue to explore and optimize the 1,4-conjugate addition of hydride from Selectrides to α,β-unsaturated systems. wikipedia.org This provides a valuable method for the stereocontrolled formation of enolates, which can be trapped to form new carbon-carbon bonds or protonated to yield ketones. lookchem.com

Chemoselectivity: The high steric hindrance of Selectrides also imparts a high degree of chemoselectivity. Academic studies investigate their ability to selectively reduce one functional group in the presence of others, a critical aspect of multistep synthesis. For example, L-Selectride has been shown to reduce ketimines without affecting nitrile groups present in the same molecule. acs.org

Mechanistic Studies: Computational and experimental studies aim to further elucidate the reaction mechanisms and the precise factors governing the high stereoselectivity observed. acs.org Understanding the transition state structures, including the role of the cation and solvent, allows for more rational reagent selection and reaction design. acs.orgresearchgate.net

Applications in Total Synthesis: The Selectrides are frequently employed as key reagents in the total synthesis of complex natural products. Academic literature is rich with examples where the stereochemical outcome of a crucial step is controlled by a Selectride-mediated reduction. researchgate.net

The overarching goal of this academic inquiry is to expand the synthetic utility of tris(sec-butyl)borohydrides, refining their application and pushing the boundaries of stereocontrolled synthesis.

Table of Mentioned Compounds

Properties

Molecular Formula |

C12H27B- |

|---|---|

Molecular Weight |

182.16 g/mol |

InChI |

InChI=1S/C12H27B/c1-7-10(4)13(11(5)8-2)12(6)9-3/h10-12H,7-9H2,1-6H3/q-1 |

InChI Key |

OIJZFGWPBQZYRW-UHFFFAOYSA-N |

Canonical SMILES |

[B-](C(C)CC)(C(C)CC)C(C)CC |

Origin of Product |

United States |

Synthetic Methodologies for Tris Sec Butyl Borohydride Analogues

Preparation Routes for Lithium Tris(sec-butyl)borohydride

The synthesis of lithium tris(sec-butyl)borohydride, commercially known as L-Selectride, has been approached through several key methods, each with distinct advantages and applications.

Synthesis via Lithium Aluminum Hydride and Tri(sec-butyl)borane Interaction

A convenient laboratory-scale synthesis of lithium tris(sec-butyl)borohydride involves the reaction of lithium aluminum hydride (LiAlH₄) with tri(sec-butyl)borane. This method is notable for its facility and the formation of a colorless solution of the desired product. The reaction proceeds by the transfer of a hydride from the aluminum to the boron center.

Trialkylboranes react readily with lithium aluminum hydride in ether solvents. researchgate.net For instance, in the presence of triethylenediamine (TED), various trialkylboranes react with LiAlH₄ in diethyl ether at 0°C to yield the corresponding lithium trialkylborohydrides. researchgate.net A key feature of this method is the precipitation of aluminum hydride as its triethylenediamine adduct, which facilitates the isolation of the desired borohydride (B1222165). researchgate.net This approach is general and applicable to a wide range of trialkylboranes, including those with significant steric hindrance. researchgate.net

A specific procedure involves adding a tetrahydrofuran (B95107) (THF) solution of LiAlH₄ to a mixture of tri-sec-butylborane (B73942) and triethylenediamine in THF at 0°C. chembk.com The appearance of a white precipitate is a characteristic indicator of a successful reaction. chembk.com

| Reactants | Solvent | Temperature | Key Features |

| Lithium Aluminum Hydride, Tri(sec-butyl)borane | Tetrahydrofuran (THF) | Room Temperature | Convenient for small-scale synthesis; yields a colorless solution. |

| Lithium Aluminum Hydride, Trialkylboranes, Triethylenediamine (TED) | Diethyl Ether | 0°C | General method for various trialkylborohydrides; aluminum hydride precipitates. researchgate.net |

Direct Reaction of Processed Lithium Hydride with Tri(sec-butyl)borane

The direct reaction of lithium hydride (LiH) with tri(sec-butyl)borane presents a primary route for the synthesis of lithium tris(sec-butyl)borohydride. However, the success of this reaction is highly dependent on the reactivity of the lithium hydride. Standard commercial LiH often fails to react with sterically hindered trialkylboranes like tri-sec-butylborane. thieme-connect.dedatapdf.com

To overcome this limitation, "processed" or highly reactive lithium hydride is required. One method to produce this reactive LiH involves the reaction of n-butyl lithium with hydrogen in the presence of tetrahydrofuran. google.com This specially prepared LiH can then effectively react with tri-sec-butylborane. google.com The reaction is typically conducted in an aprotic solvent such as THF under an inert atmosphere to prevent interference from moisture and oxygen. Maintaining the reaction temperature between approximately 15°C and 42°C is crucial for the successful formation of the lithium trisubstituted borohydride compound. google.com

Research has shown that using LiH produced in the presence of one equivalent of tetramethylethylenediamine (TMEDA) is sufficiently reactive to react with tri-sec-butylborane. google.com This method can achieve commercially viable yields.

| Lithium Hydride Source | Reactant | Solvent | Temperature | Notable Aspects |

| Processed LiH (from n-butyl lithium and H₂) | Tri(sec-butyl)borane | Tetrahydrofuran (THF) | 15°C - 42°C | Overcomes low reactivity of commercial LiH. google.com |

| LiH with TMEDA | Tri(sec-butyl)borane | Not specified | Not specified | Enhanced reactivity of LiH. google.com |

Exploration of Alternative Methods for Hindered Lithium Trialkylborohydrides

Due to the challenges associated with the direct reaction of LiH with hindered boranes, alternative synthetic strategies have been developed.

A highly general and convenient method for preparing lithium trialkylborohydrides, including sterically hindered ones, involves the reaction of tert-butyllithium (B1211817) with a trialkylborane. researchgate.netthieme-connect.de This reaction is rapid, even at cryogenic temperatures such as -78°C, and proceeds in quantitative yield. researchgate.netescholarship.org

The mechanism involves the transfer of a hydride from the tert-butyl group of tert-butyllithium to the boron atom of the trialkylborane. A significant advantage of this method is that the only byproduct is isobutylene, a gas that is easily removed from the reaction mixture. researchgate.net This approach has proven effective for a wide array of trialkylboranes with varying steric demands, including tri-n-butylborane and other hindered variants. escholarship.org However, the need for cryogenic conditions and the reactivity of tert-butyllithium can limit its use for large-scale preparations. escholarship.org

| Reactants | Solvent | Temperature | Yield | Byproduct |

| tert-Butyllithium, Trialkylboranes | Ether solvents | -78°C | Quantitative | Isobutylene |

Synthetic Protocols for Potassium Tris(sec-butyl)borohydride

The potassium analogue, potassium tris(sec-butyl)borohydride (K-Selectride), is also a versatile reducing agent, and its synthesis is well-established.

Direct Reaction of Potassium Hydride with Tris(sec-butyl)borane

The most direct and common method for the preparation of potassium tris(sec-butyl)borohydride is the reaction of potassium hydride (KH) with tris(sec-butyl)borane. wikipedia.org Unlike lithium hydride, potassium hydride is significantly more reactive and readily reacts with hindered trialkylboranes. thieme-connect.dethieme-connect.de

The reaction is typically carried out in tetrahydrofuran at room temperature (around 25°C) and proceeds smoothly, often completing in less than 30 minutes. researchgate.net This method provides high yields of the corresponding potassium trialkylborohydride under very mild conditions. researchgate.net The resulting reagent is usually sold and used as a solution in THF. wikipedia.org Using activated potassium hydride can be particularly satisfactory for this synthesis. researchgate.net

| Reactants | Solvent | Temperature | Reaction Time | Key Advantage |

| Potassium Hydride, Tris(sec-butyl)borane | Tetrahydrofuran (THF) | ~25°C | < 0.5 hours | High reactivity of KH allows for reaction with hindered boranes. researchgate.netthieme-connect.de |

Synthesis via Reaction with Potassium Triisopropoxyborohydride

A notable method for the preparation of potassium tris(sec-butyl)borohydride involves the reaction of tris(sec-butyl)borane with potassium triisopropoxyborohydride (KIPBH). thieme-connect.deresearchgate.net This approach serves as an effective alternative to methods that utilize metal hydrides. The reaction proceeds by the exchange of the isopropoxy groups on the boron atom with the sec-butyl groups from the trialkylborane, yielding the desired trialkylborohydride.

One of the significant advantages of this synthetic route is the straightforward isolation of the product. escholarship.org The use of potassium triisopropoxyborohydride can lead to a cleaner reaction mixture compared to other methods, facilitating the purification process. escholarship.org This method circumvents the use of pyrophoric and difficult-to-handle metal hydrides like potassium hydride, offering a more convenient laboratory-scale preparation. The general reaction is shown below:

Reaction Scheme: Tris(sec-butyl)borane + Potassium Triisopropoxyborohydride → Potassium Tris(sec-butyl)borohydride + Triisopropoxyborane

This synthesis provides a valuable pathway to potassium tris(sec-butyl)borohydride, a member of the "Selectride" family of reagents, known for their steric bulk and high stereoselectivity in reductions.

Considerations for Achieving High Purity and Scalability in Synthesis

The successful synthesis of tris(sec-butyl)borohydride on both laboratory and industrial scales requires careful attention to several factors to ensure high purity and consistent yields. These considerations are crucial due to the reactive and sensitive nature of the reagents and products involved.

Inert Atmosphere and Anhydrous Conditions: Tris(sec-butyl)borohydride and its precursors, such as tris(sec-butyl)borane, are highly sensitive to air and moisture. researchgate.net All manipulations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using dry glassware and anhydrous solvents, typically tetrahydrofuran (THF). Exposure to oxygen or water can lead to the degradation of the reagent and the formation of impurities, compromising its reducing power and selectivity.

Temperature Control: Precise temperature management is critical during the synthesis. The formation of the trialkylborohydride is often performed at controlled, sometimes low, temperatures to prevent side reactions and decomposition. For scale-up operations, efficient heat dissipation becomes a key challenge, requiring optimized reactor design and cooling systems to maintain the desired reaction temperature.

Purity of Starting Materials: The purity of the starting trialkylborane is paramount. The synthesis of tris(sec-butyl)borohydride analogues often begins with the hydroboration of the corresponding alkene. Ensuring the complete reaction and removal of any unreacted starting materials is essential for obtaining a high-purity final product.

Work-up and Purification: The work-up procedure must be designed to safely handle byproducts. For instance, any residual, potentially pyrophoric tris(sec-butyl)borane should be quenched and oxidized as part of the workup. researchgate.net While methods like the potassium triisopropoxyborohydride route offer easier isolation, scalability may necessitate developing robust purification techniques, such as crystallization or filtration, that are amenable to large-scale production without requiring complex chromatographic separations. escholarship.orggoogle.com

Scalability Parameters: When moving from a laboratory to a commercial scale, several process parameters must be re-optimized. These include:

Addition Rate: The rate of addition of reagents must be carefully controlled to manage the reaction exotherm.

Stirring Rate: Adequate agitation is necessary to ensure homogeneity and efficient heat transfer within the reactor.

Solvent Choice: While THF is common, its properties may necessitate the exploration of alternative solvents like toluene (B28343) for large-scale operations, depending on solubility and reaction performance. researchgate.net

The following table summarizes key considerations for purity and scalability.

| Parameter | Consideration for High Purity | Consideration for Scalability |

| Atmosphere | Strict exclusion of air and moisture to prevent reagent degradation. | Requires robust, large-scale inerting systems for reactors and transfer lines. |

| Temperature | Precise control to minimize side reactions and decomposition. | Efficient heat exchange and management of exotherms are critical. |

| Reagents | Use of high-purity starting materials and anhydrous solvents. | Sourcing and handling of large quantities of pure, air-sensitive materials. |

| Process Control | Careful monitoring of reaction completion. | Optimization of addition rates and stirring to ensure consistency and safety. |

| Purification | Selection of a synthetic route that minimizes byproducts, such as using KIPBH. escholarship.org | Development of non-chromatographic methods like crystallization or filtration. |

| Handling | Use of appropriate techniques (e.g., Schlenk line, glovebox) for air-sensitive compounds. researchgate.net | Safe handling protocols for large volumes of pyrophoric and reactive materials. |

Fundamental Principles of Reactivity and Stereocontrol

Mechanistic Elucidation of Hydride Transfer

The reduction mechanism involving tris(sec-butyl)borohydride proceeds through a well-defined, two-step sequence. wikipedia.org

Hydride Delivery: The first stage is the transfer of the hydride ion from the tris(sec-butyl)borohydride anion to the electrophilic carbonyl carbon. This nucleophilic attack results in the formation of a new carbon-hydrogen bond and a tetra-coordinate boron species, with the original carbonyl oxygen becoming a metal alkoxide. wikipedia.org For instance, with L-Selectride, a lithium alkoxide is formed. wikipedia.org

Alkoxide Formation and Workup: The intermediate alkoxide is stable under the reaction conditions. Following the complete consumption of the starting material, the reaction is typically quenched with an aqueous or protic workup. This final step protonates the alkoxide to yield the final alcohol product. wikipedia.org

Step 1: R₂CO + M[(sec-Bu)₃BH] → R₂CHOM + (sec-Bu)₃B

Step 2 (Workup): R₂CHOM + H₂O → R₂CHOH + MOH

Where M represents the alkali metal counterion (Li, Na, K).

The defining characteristic of tris(sec-butyl)borohydride is the exceptional stereoselectivity it imparts, which is a direct consequence of steric hindrance. vaia.com The three bulky sec-butyl groups create a highly congested and sterically demanding environment around the boron-hydride bond. This steric shield dictates the trajectory from which the hydride ion can approach the substrate. vaia.com

In the reduction of cyclic ketones, for example, the reagent selectively attacks the carbonyl group from the less sterically hindered face. vaia.com This often leads to the formation of the thermodynamically less stable alcohol isomer with high diastereoselectivity. For instance, the reduction of 4-tert-butylcyclohexanone (B146137) with L-Selectride yields the cis-alcohol as the major product because the axial approach of the bulky hydride reagent is disfavored. vaia.com

The stereochemical outcome of reductions by tris(sec-butyl)borohydride is often successfully predicted by the Felkin-Ahn model, particularly in the absence of chelating groups. chem-station.comrushim.ru This model analyzes the steric interactions in the transition state to predict the favored direction of nucleophilic attack on a carbonyl group adjacent to a stereocenter.

According to the model, the largest substituent on the adjacent carbon orients itself anti-periplanar to the incoming nucleophile (the hydride). The hydride then attacks the carbonyl carbon along a trajectory that minimizes steric clash with the remaining medium and small substituents. The bulky nature of the tris(sec-butyl)borohydride anion makes it highly sensitive to these steric interactions, thus leading to a strong preference for the pathway predicted by the Felkin-Ahn model. researchgate.netthieme-connect.de

Directional Control of Hydride Attack by Steric Hindrance

Role of Alkali Metal Counterions in Modulating Stereoselectivity

While steric hindrance from the borohydride (B1222165) anion is the primary factor for stereocontrol, the alkali metal counterion (Li⁺, Na⁺, K⁺) also plays a crucial, and sometimes decisive, role in modulating the stereochemical outcome of the reduction. researchgate.netpsgcas.ac.in

The lithium ion (Li⁺) in L-Selectride is a relatively small, hard cation with a strong coordinating ability. psgcas.ac.in In substrates containing a nearby Lewis basic site, such as an α-alkoxy or α-amino group, the lithium ion can form a chelate between this heteroatom and the carbonyl oxygen. nih.gov

This chelation locks the substrate into a rigid, s-cis conformation in the transition state. nih.gov The hydride delivery then occurs from the face of the carbonyl that is left accessible by this fixed conformation. This chelation control can either reinforce or override the facial bias predicted by the simple Felkin-Ahn model. For instance, the reduction of certain α-keto esters with L-Selectride proceeds with high diastereoselectivity due to the formation of a lithium-chelated intermediate, which blocks one face from hydride attack. nih.gov

The coordinating ability of the alkali metal counterions decreases down the group: Li⁺ > Na⁺ > K⁺. psgcas.ac.in This difference significantly impacts the stereoselectivity of the reduction, especially in systems where chelation is possible.

Lithium (L-Selectride): Its strong chelating ability makes it the reagent of choice for high diastereoselectivity in substrates capable of forming a chelated transition state. psgcas.ac.in

Sodium (N-Selectride) and Potassium (K-Selectride): The larger Na⁺ and K⁺ ions are weaker Lewis acids and have a reduced tendency to form tight chelates. researchgate.netpsgcas.ac.in In such cases, the reduction may proceed through a non-chelated, Felkin-Ahn controlled pathway.

This can lead to a reversal of stereoselectivity. A striking example is the reduction of certain α-keto esters where L-Selectride gives one diastereomer via chelation control, while K-Selectride in the presence of a crown ether (which sequesters the potassium ion) gives the opposite diastereomer via a non-chelated transition state. nih.gov The choice of counterion is therefore a critical parameter for tuning the stereochemical outcome.

The following table presents data on the reduction of 2-methyltetrahydropyran-4-one, illustrating the different stereoselectivities achieved with L-Selectride versus K-Selectride, which contrasts with less bulky borohydride reagents.

| Reducing Agent | % Axial Alcohol | % Equatorial Alcohol |

|---|---|---|

| Sodium Borohydride (NaBH₄) | 81 | 19 |

| Potassium Borohydride (KBH₄) | 80 | 20 |

| K-Selectride | 88 | 12 |

| L-Selectride | 27 | 73 |

Electronic Factors Governing Reactivity and Selectivity Profiles

The reactivity and selectivity of tris(sec-butyl)borohydride are governed by a sophisticated interplay of electronic and steric effects. While its bulky sec-butyl groups are primary determinants of its stereoselectivity, several electronic factors are crucial in defining its reaction profile.

A key electronic feature of tris(sec-butyl)borohydride is the enhanced nucleophilicity of the hydride. The three electron-releasing sec-butyl groups increase the electron density on the boron atom, which in turn makes the B-H bond more polarized and the hydride ion (H⁻) a more potent nucleophile compared to the hydride in unsubstituted borohydrides like sodium borohydride. organicchemistrydata.orgthermofisher.in This heightened reactivity is crucial for the reduction of less reactive carbonyl compounds.

The nature of the cation associated with the tris(sec-butyl)borohydride anion also plays a significant electronic role. In L-Selectride, the lithium cation (Li⁺) acts as a strong Lewis acid. thermofisher.in It coordinates to the oxygen atom of the carbonyl substrate, polarizing the C=O bond and increasing the electrophilicity of the carbonyl carbon. thermofisher.in This Lewis acid assistance facilitates the nucleophilic attack by the hydride, accelerating the rate of reduction. thermofisher.in This effect is particularly important in diastereoselective reactions where the cation can participate in chelation within the transition state, directing the hydride delivery to a specific face of the molecule. researchgate.net Studies have shown that the counterion (e.g., Li⁺ vs. Na⁺) has a notable effect on diastereoselectivity due to these chelation capabilities. researchgate.net

Furthermore, the electronic properties of the substrate itself are critical. The rate of reaction is influenced by the electron density at the reactive site. For instance, in the reduction of α,β-unsaturated systems, substituents that decrease the electron density at the double bond can increase the rate of addition. researchgate.net Tris(sec-butyl)borohydride reagents exhibit a strong tendency for 1,4-conjugate reduction of enones, a selectivity driven by both electronic and steric factors. organicchemistrydata.org

| Hydride Reagent | Key Electronic Features | Typical Substrate Reactivity | Reference |

|---|---|---|---|

| Lithium Tris(sec-butyl)borohydride (L-Selectride) | Electron-donating alkyl groups enhance hydride nucleophilicity. Strong Lewis acidic Li⁺ cation activates substrates. | Reduces ketones, enones, and other carbonyls with high stereoselectivity. Effective for conjugate reductions. organicchemistrydata.org | organicchemistrydata.orgthermofisher.in |

| Sodium Borohydride (NaBH₄) | Less nucleophilic hydride. Weaker Lewis acidic Na⁺ cation. | Mild reductant for aldehydes and ketones. Generally unreactive towards esters and amides. organicchemistrydata.org | organicchemistrydata.orgthermofisher.in |

| Lithium Aluminum Hydride (LiAlH₄) | Highly nucleophilic hydride due to the lower electronegativity of aluminum. Strong Lewis acidic Li⁺ cation. | Powerful, non-selective reducing agent for a wide range of functional groups including esters, amides, and carboxylic acids. thermofisher.in | thermofisher.inwenxuecity.com |

Impact of Solvent Environment on Reaction Outcomes

The choice of an aprotic solvent like THF is crucial. Protic solvents, such as alcohols, would react with the highly basic borohydride, leading to its rapid decomposition. The use of THF is central to achieving high stereoselectivity in many reactions. For example, the reduction of certain 4-acyl-1,3-dioxolane derivatives with L-Selectride in THF yields the trans-isomer with moderate to excellent stereoselectivity, whereas reductions with sodium borohydride in protic solvents result in low selectivity. researchgate.net

While THF is the standard, other solvents can be employed, sometimes leading to different outcomes. Research has indicated that solvent choice can be a subtle but important factor in stereoselectivity. In one study involving the reduction of 4-phenylcyclohexanone (B41837) with a deuterated analog of L-Selectride, a lower diastereoselectivity was observed when the reaction was conducted in THF compared to a literature procedure that used diethyl ether. arkat-usa.org This suggests that even slight changes in the ethereal solvent can alter the transition state energetics and, consequently, the stereochemical outcome. Similarly, the rate of reductive cleavage of ethers by related borohydride systems is highly dependent on the solvent, with reactions being significantly slower in tetrahydropyran (B127337) compared to THF. researchgate.net

In some synthetic applications, particularly in dehydrogenative coupling reactions, it has been demonstrated that sodium tri(sec-butyl)borohydride can be used effectively under solvent-free conditions. mdpi.com This approach, which can lead to excellent yields and simplified product isolation, highlights that for certain reaction classes, the conventional solvent may not be necessary. researchgate.netmdpi.com

| Substrate | Reagent | Solvent | Key Outcome | Reference |

|---|---|---|---|---|

| 4-Acyl-1,3-dioxolane derivatives | L-Selectride | Tetrahydrofuran (B95107) (THF) | Moderate to excellent stereoselectivity favoring the trans-isomer. | researchgate.net |

| 4-Phenylcyclohexanone | Lithium tri-sec-butylborodeuteride | Diethyl Ether | Higher diastereoselectivity reported compared to reactions in THF. | arkat-usa.org |

| Cyclic Ethers (e.g., THF) | Lithium tri-t-butoxyaluminohydride-triethylborane | Tetrahydropyran (THP) | Reductive cleavage is significantly slower in THP than in THF. | researchgate.net |

| Alcohols and Silanes | Sodium tri(sec-butyl)borohydride | Solvent-free | Efficient dehydrogenative coupling with high product yields. | mdpi.com |

Applications in Stereoselective Organic Transformations

Diastereoselective Reduction of Ketones

The principal application of Tris(sec-butyl)borohydride in organic synthesis is the highly diastereoselective reduction of ketones to their corresponding alcohols. The three bulky sec-butyl groups create significant steric hindrance, forcing the hydride to approach the carbonyl carbon from the less hindered face of the molecule. This characteristic allows for the selective formation of one diastereomer over the other.

In the reduction of acyclic ketones, Tris(sec-butyl)borohydride demonstrates high diastereoselectivity, particularly with ketones that have adjacent chiral centers or bulky substituents that can influence the conformation of the molecule. The reagent's steric bulk leads to a high degree of stereocontrol, favoring the formation of the alcohol diastereomer that results from hydride attack on the less sterically encumbered face of the carbonyl. rushim.ru This selectivity is generally predictable based on established models of asymmetric induction, such as the Felkin-Anh model, for non-chelating reducing agents. libretexts.org The large size of the reagent amplifies the steric preferences, often leading to higher diastereomeric ratios compared to less hindered hydrides like sodium borohydride (B1222165) or lithium aluminum hydride. libretexts.org For instance, the reduction of hindered acyclic ketones by Tris(sec-butyl)borohydride can show opposite stereoselectivity to that observed with smaller borohydrides. rushim.ru

Tris(sec-butyl)borohydride is exceptionally effective for the stereoselective reduction of cyclic and bicyclic ketones, often achieving exceptionally high stereochemical purity in the resulting alcohols. scilit.com The rigid conformations of these ring systems allow for a clear differentiation between their two faces, enabling the bulky reagent to exhibit remarkable selectivity.

A hallmark of reductions with Tris(sec-butyl)borohydride is the preferential formation of axial alcohols from substituted cyclohexanones. arkat-usa.orgsbq.org.br For cyclic ketones, the hydride can approach the carbonyl from either the axial or equatorial face. libretexts.org Due to its large steric profile, Tris(sec-butyl)borohydride preferentially attacks from the equatorial direction. libretexts.orgwpmucdn.com This equatorial attack pushes the resulting hydroxyl group into the more sterically hindered axial position, forming the thermodynamically less stable cis-isomer. wpmucdn.comodinity.com This outcome is in direct contrast to reductions with smaller, less sterically demanding reagents like sodium borohydride, which typically favor axial attack to produce the more stable equatorial alcohol (trans-isomer). arkat-usa.orgodinity.com The steric hindrance between the approaching bulky borohydride and the axial hydrogens at the C3 and C5 positions makes axial attack unfavorable. sbq.org.br

The reduction of 4-tert-butylcyclohexanone (B146137) is a classic example demonstrating the stereoselectivity of various hydride reagents. The large tert-butyl group effectively "locks" the cyclohexane (B81311) ring in a chair conformation where this group occupies the equatorial position, preventing ring flipping. wpmucdn.com This conformational rigidity makes the two faces of the carbonyl group non-equivalent. wpmucdn.com

Reduction of 4-tert-butylcyclohexanone with Tris(sec-butyl)borohydride yields the cis-4-tert-butylcyclohexanol, where the hydroxyl group is in the axial position, as the major product. odinity.comchemeducator.org This kinetically controlled reaction occurs via equatorial attack of the bulky hydride. odinity.com In contrast, reduction with a less hindered reagent like sodium borohydride results predominantly in the trans-isomer (equatorial alcohol), which is the thermodynamically more stable product. odinity.comchemeducator.org

| Reducing Agent | Major Product | Product Ratio (cis:trans) | Type of Attack |

|---|---|---|---|

| Tris(sec-butyl)borohydride (L-Selectride) | cis-4-tert-Butylcyclohexanol (Axial Alcohol) | 95:5 (approx. 20:1) odinity.com | Equatorial |

| Sodium Borohydride (NaBH4) | trans-4-tert-Butylcyclohexanol (Equatorial Alcohol) | 12:88 (approx. 1:7.3) chemeducator.org | Axial |

| Lithium Aluminum Hydride (LiAlH4) | trans-4-tert-Butylcyclohexanol (Equatorial Alcohol) | 9.5:90.5 (approx. 1:9.5) odinity.com | Axial |

In the reduction of bicyclic ketones such as norcamphor (B56629), Tris(sec-butyl)borohydride exhibits high stereoselectivity. The rigid, strained structure of norcamphor presents two distinct faces for hydride attack: the less hindered exo face and the more hindered endo face, which is shielded by the ethano bridge. Tris(sec-butyl)borohydride, being a bulky reagent, overwhelmingly attacks from the less hindered exo face. This results in the formation of the endo-alcohol as the major product. The rate of reduction for strained bicyclic systems can be significantly faster than for less strained ketones like norcamphor, indicating the influence of ring strain on reactivity. oregonstate.edu

| Reducing Agent | Major Product | Product Ratio (endo:exo) | Type of Attack |

|---|---|---|---|

| Tris(sec-butyl)borohydride (L-Selectride) | endo-Norborneol | >99 : <1 | Exo |

| Sodium Borohydride (NaBH4) | exo-Norborneol | 14:86 | Endo |

Tris(sec-butyl)borohydride is also a valuable reagent for the diastereoselective reduction of ketones bearing functional groups on adjacent carbons. researchgate.net The stereochemical outcome of these reductions can be influenced by both steric and electronic factors, including chelation control. In cases where a functional group (e.g., hydroxyl, alkoxy) can coordinate with the lithium cation of L-Selectride, a cyclic transition state may be formed. sbq.org.brresearchgate.net This chelation can lock the conformation of the substrate and direct the hydride delivery from a specific face, leading to high levels of stereocontrol that may differ from predictions based solely on sterics. researchgate.netrsc.org For instance, the reduction of certain α-alkoxy ketones can proceed with high diastereoselectivity due to the formation of a chelate between the lithium ion, the carbonyl oxygen, and the alkoxy oxygen. rushim.ru This ability to achieve high selectivity in complex, functionalized molecules makes Tris(sec-butyl)borohydride a powerful tool in the synthesis of natural products and other biologically active compounds. researchgate.net

Reduction of Functionalized Ketones with Defined Stereocontrol

α-Methyl-β,γ-unsaturated Ketones

While specific data on the reduction of α-methyl-β,γ-unsaturated ketones with Tris(sec-butyl)borohydride is not extensively detailed in readily available literature, the reactivity of this reagent with unsaturated ketones provides a strong basis for predicting the stereochemical outcome. Due to its significant steric bulk, L-Selectride typically approaches the carbonyl group from the less hindered face, leading to predictable diastereoselectivity in the resulting alcohol. In the case of β,γ-unsaturated ketones, where the carbon-carbon double bond is not in conjugation with the carbonyl group, the reagent is expected to selectively reduce the ketone to an alcohol without affecting the double bond. The stereoselectivity of the alcohol produced would be dictated by the existing stereocenters in the molecule, following established models of asymmetric induction such as the Felkin-Anh model.

α-Methylthio and α-Phenylthio Ketones

The reduction of ketones bearing an α-thio substituent with Tris(sec-butyl)borohydride provides a pathway to stereochemically defined thioalcohols. The presence of the sulfur atom at the α-position can influence the stereochemical course of the reduction through chelation or steric and electronic effects. Research has shown that the reduction of α-arylthio ketones with lithium tri(s-butyl)borohydride can proceed with a notable degree of stereoselectivity. The bulky nature of the reducing agent is a key factor in achieving this selectivity, as it preferentially attacks the carbonyl from the less sterically encumbered face.

α'-Amino Enones and Aziridino Ketones

Tris(sec-butyl)borohydride has proven to be a highly effective reagent for the diastereoselective reduction of α'-amino enones and aziridino ketones, yielding valuable chiral β-amino alcohols and related structures. wikipedia.orgresearchgate.net The reduction of enantiomerically pure aziridino ketones with L-Selectride proceeds with high diastereoselectivity to furnish the corresponding alcohols in excellent yields. researchgate.net This stereocontrol is attributed to the steric hindrance of the L-Selectride, which directs the hydride attack to the less hindered face of the carbonyl group. This methodology is significant for the synthesis of complex molecules containing the amino alcohol moiety. wikipedia.org

β-Ketosulfoxides

α-Keto Esters

The reduction of α-keto esters to α-hydroxy esters is a critical transformation in the synthesis of many biologically active compounds. nih.gov Tris(sec-butyl)borohydride is a premier reagent for achieving high stereoselectivity in this reaction, particularly when a chiral auxiliary is employed. nih.gov The reduction of α-keto esters bearing a cis-1-arylsulfonamido-2-indanol chiral auxiliary with L-Selectride at -78°C in tetrahydrofuran (B95107) (THF) results in excellent stereoselectivities. nih.gov The high degree of stereoselection is attributed to the chelation of the carbonyl oxygens with the lithium ion, forcing the molecule into a rigid conformation where one face of the ketone is effectively blocked by the chiral auxiliary. nih.gov This directs the hydride attack from the less hindered face, leading to the preferential formation of one diastereomer. nih.gov The addition of a Lewis acid, such as zinc chloride, can further enhance the diastereoselectivity to greater than 99%. nih.gov

| Substrate | Reducing Agent | Conditions | Diastereomeric Ratio | Yield |

|---|---|---|---|---|

| α-keto ester with chiral auxiliary | L-Selectride | THF, -78°C | High | Excellent |

| α-keto ester with chiral auxiliary | L-Selectride / ZnCl₂ | THF, -78°C | >99:1 | Excellent |

Diastereoselective Reduction of 2-Acetyl-1,3-oxazolidine Derivatives

The use of 1,3-oxazolidine derivatives as chiral auxiliaries is a well-established strategy for asymmetric synthesis. In the context of reductions with Tris(sec-butyl)borohydride, the chiral scaffold of the oxazolidine (B1195125) directs the hydride attack to one face of the carbonyl group. Research on the conjugate reduction of heterocyclic α,β-unsaturated chiral N-acyloxazolidinones with L-Selectride has demonstrated excellent diastereocontrol. nih.gov For instance, the reduction of an α,β-unsaturated imide derived from an (S)-4-benzyl-2-oxazolidinone with L-Selectride at -78°C, followed by protonation, yielded the corresponding saturated product with a diastereomeric selectivity of greater than 96:4. nih.gov This high level of stereocontrol highlights the effectiveness of the oxazolidine auxiliary in concert with the bulky reducing agent to dictate the stereochemical outcome.

| Substrate | Reducing Agent | Conditions | Diastereomeric Ratio | Yield |

|---|---|---|---|---|

| α,β-unsaturated N-acyloxazolidinone | L-Selectride | THF, -78°C | >96:4 | 78% |

Reduction of Chiral 2-Acyl-1,3-oxathianes

Regioselective and Stereoselective Reductions of Enones

The reduction of α,β-unsaturated ketones (enones) can proceed via two main pathways: 1,2-reduction to afford allylic alcohols or 1,4-conjugate reduction to yield saturated ketones or alcohols. The choice of reducing agent is crucial in directing the outcome of this transformation. While reagents like sodium borohydride, often in the presence of cerium(III) chloride (Luche reduction), favor the formation of allylic alcohols, tris(sec-butyl)borohydride is a key reagent for achieving 1,4-conjugate addition. stackexchange.comrsc.orgwikipedia.org

Tris(sec-butyl)borohydride excels in the 1,4-conjugate reduction of enones, which proceeds through the addition of a hydride to the β-carbon of the α,β-unsaturated system. This initial addition generates a lithium enolate intermediate. Subsequent protonation of this enolate during aqueous workup yields the corresponding saturated ketone. rushim.ruwikipedia.org The steric bulk of the tris(sec-butyl)borohydride reagent disfavors direct attack at the carbonyl carbon (1,2-addition), leading to a high preference for the 1,4-pathway. wikipedia.org

The reaction is highly sensitive to steric hindrance around the double bond of the enone. rushim.ru For instance, β-unsubstituted cyclic enones readily undergo exclusive 1,4-reduction with tris(sec-butyl)borohydride to furnish the saturated ketone upon protonation. researchgate.net

If the saturated ketone produced is not the desired final product, the reaction conditions can be modified to achieve the fully reduced saturated alcohol. This is typically accomplished by using an excess of the reducing agent or by adding a second, less sterically demanding reducing agent like sodium borohydride after the initial conjugate addition is complete. stackexchange.com

Table 1: Regioselectivity in the Reduction of Enones

| Substrate | Reducing Agent | Product(s) | Ratio (1,4:1,2) |

|---|---|---|---|

| Cyclohex-2-en-1-one | Tris(sec-butyl)borohydride | Cyclohexanone | >99:1 |

The lithium enolates generated from the 1,4-conjugate reduction of enones by tris(sec-butyl)borohydride are versatile intermediates that can be trapped by various electrophiles, including aldehydes. This tandem conjugate reduction-aldol reaction sequence provides a powerful method for the stereoselective synthesis of β-hydroxy carbonyl compounds. researchgate.net

The L-selectride mediated reduction of a chiral or achiral enone, followed by the reaction of the resulting enolate with an optically active α-alkoxy aldehyde, has been shown to proceed with excellent diastereoselectivity. researchgate.net This methodology is valuable for the synthesis of α,α-dimethyl-β-hydroxy ketones, which are key structural motifs in a variety of biologically active natural products. researchgate.net

The stereochemical outcome of these reductive aldol (B89426) reactions is highly dependent on the nature of the enone, the aldehyde, and the reaction conditions. The bulky nature of the boronate enolate formed after the conjugate addition influences the facial selectivity of the subsequent aldol addition. This approach has been successfully employed in the synthesis of complex molecules where the stereoselective formation of β-hydroxy carbonyl derivatives is a critical step. researchgate.net

The utility of tris(sec-butyl)borohydride extends to the conjugate reduction of other α,β-unsaturated systems beyond enones. A notable application is the highly diastereoselective conjugate reduction of exocyclic acrylonitrile (B1666552) derivatives. In a reported synthesis, the reduction of an acrylonitrile derivative with L-Selectride was a key step in establishing the desired relative stereochemistry of a cyclohexane core, achieving a diastereomeric ratio of greater than 99.9:0.1. researchgate.net This highlights the exceptional stereocontrol that can be achieved with this reagent in complex molecular settings. researchgate.net

Asymmetric Reductive Aldol Reactions

Stereoselective Reductions of Imines and Related Nitrogenous Compounds

Tris(sec-butyl)borohydride is also an effective reagent for the stereoselective reduction of imines and their derivatives. The steric hindrance of the reagent plays a crucial role in directing the hydride attack, leading to high levels of diastereoselectivity in the formation of amines.

For instance, the reduction of N-tert-butanesulfinyl imines with L-Selectride provides the corresponding secondary sulfinamides in high yield and with excellent diastereoselectivity. researchgate.net Interestingly, the choice of reducing agent can invert the stereochemical outcome; reduction of the same sulfinyl imine with sodium borohydride can afford the opposite diastereomer with high selectivity. researchgate.net

Furthermore, α'-amino enones can be reduced in a highly diastereoselective manner to furnish chiral β-amino alcohols upon treatment with L-Selectride under non-chelation control. researchgate.net The reagent has also been employed for the stereoselective reduction of α-sulfinylketoximes to the corresponding (S)-(N-methoxyamino) sulfoxides. researchgate.net

Table 2: Stereoselective Reduction of Imines and Derivatives

| Substrate | Reducing Agent | Product | Diastereomeric Ratio |

|---|---|---|---|

| N-tert-Butanesulfinyl imine | Tris(sec-butyl)borohydride | Secondary sulfinamide | High |

Reduction of N-tert-Butanesulfinyl Imines to Secondary Sulfinamides

Tris(sec-butyl)borohydride is a highly effective reagent for the diastereoselective reduction of N-tert-butanesulfinyl imines, yielding secondary sulfinamides with a high degree of stereochemical control. The reduction proceeds via an open transition state model, where the bulky hydride reagent approaches the imine from the face opposite to the sterically demanding tert-butyl group of the sulfinyl auxiliary. This controlled approach dictates the stereochemistry of the newly formed stereocenter.

Research has demonstrated that this reduction provides the corresponding secondary sulfinamides in high yields and with excellent diastereoselectivity. libretexts.org For instance, the reduction of a chiral sulfinyl ketimine bearing an electrophilic nitrile and a sterically hindering ortho-methyl group with L-Selectride resulted in an 83% yield and a diastereomeric ratio of 10.5:1. organic-chemistry.org This selectivity is often superior to that achieved with smaller, less hindered hydrides like sodium borohydride. organic-chemistry.org

Table 1: Diastereoselective Reduction of an N-tert-Butanesulfinyl Imine

| Reducing Agent | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|

| L-Selectride | 83% | 10.5 : 1 |

| DIBAL-H | Lower Yield | Good Selectivity |

| Superhydride | Lower Yield | Good Selectivity |

| Sodium Borohydride | - | Poor Selectivity |

Data sourced from a study on the reduction of a sterically hindered chiral sulfinyl ketimine. organic-chemistry.org

Stereochemical Course of Cycloalkanone Imine Reductions

While specific studies on the reduction of cycloalkanone imines with Tris(sec-butyl)borohydride are not extensively documented, the stereochemical outcome can be reliably predicted based on the well-established principles of cycloalkanone reduction. The reduction of cyclic ketones, such as substituted cyclohexanones, is a classic example of stereoselective synthesis dictated by steric hindrance. wikipedia.orgnih.gov

The large steric profile of Tris(sec-butyl)borohydride prevents the hydride from attacking the carbonyl (or imine) carbon from the more sterically congested axial face of a cyclohexane ring. Instead, the hydride is delivered to the less hindered equatorial face. This equatorial attack results in the formation of the axial alcohol (or the corresponding axial amine from an imine). This process is known as kinetic control, where the product that is formed faster is the major product. For example, the reduction of 4-tert-butylcyclohexanone with L-Selectride yields the cis (axial) alcohol almost exclusively.

Given the isosteric similarity between a carbonyl (C=O) and an imine (C=N) group, the same stereochemical principles are expected to apply. The reduction of a cycloalkanone imine would therefore be predicted to proceed via equatorial attack of the hydride to furnish the product with an axial amino group.

Table 2: Stereoselectivity in the Reduction of Substituted Cyclohexanones

| Substrate | Product (Major) | Stereochemical Outcome |

|---|---|---|

| 4-tert-Butylcyclohexanone | cis-4-tert-Butylcyclohexanol | Axial Alcohol (>99%) |

| 2-Methylcyclohexanone | cis-2-Methylcyclohexanol | Axial Alcohol (98%) |

| 3-Methylcyclohexanone | trans-3-Methylcyclohexanol | Axial Alcohol (98%) |

Illustrative data based on the established reactivity of L-Selectride with cyclic ketones.

Chemoselective Cleavage and Deprotection Reactions

The reactivity of Tris(sec-butyl)borohydride can be harnessed for the chemoselective cleavage of certain protecting groups and functional moieties under mild conditions.

Mild Deprotection of Methyl Aryl Ethers and Ureas

Tris(sec-butyl)borohydride in refluxing tetrahydrofuran (THF) has been shown to efficiently deprotect methyl phenyl ethers. libretexts.org This method is particularly useful as it offers an alternative to harsher deprotection protocols. The effectiveness of the reagent is higher for electron-poor aromatic systems. A significant advantage of this method is its compatibility with other functional groups; for example, ether cleavage can be achieved without the reduction of aryl halides. libretexts.org

While direct evidence for the deprotection of ureas is limited, the cleavage of structurally related carbamates has been reported. L-Selectride was found to selectively cleave methyl carbamates, even in the presence of more sterically demanding carbamate (B1207046) groups like the N-Boc (tert-butyloxycarbonyl) group. libretexts.org This suggests a high degree of chemoselectivity based on steric accessibility, a principle that could potentially be extended to the selective cleavage of simple ureas.

Reductive Cleavage of Epoxides

The reductive ring-opening of epoxides with hydride reagents is a fundamental transformation for the synthesis of alcohols. The regioselectivity of this reaction—whether the hydride attacks the more or less substituted carbon—is a critical consideration. With Tris(sec-butyl)borohydride, the outcome can be highly dependent on the substrate.

Optimal conditions have been established for the reductive cleavage of a trisubstituted epoxide, leading regioselectively to the corresponding tertiary alcohol. libretexts.org This result implies that the hydride attacks the more substituted carbon of the epoxide ring. This outcome contrasts with the typical SN2-type mechanism observed with less hindered hydrides, where attack occurs at the least substituted carbon. The preference for attack at the more substituted carbon in this case highlights the unique reactivity of L-Selectride, potentially influenced by electronic effects or chelation.

Table 3: Regioselective Reductive Cleavage of a Trisubstituted Epoxide

| Substrate | Reagent | Product | Regiochemical Outcome |

|---|---|---|---|

| Trisubstituted Epoxide | L-Selectride in THF | Tertiary Alcohol | Attack at the more substituted carbon |

This transformation was a key step in the synthesis of Maxacalcitol. libretexts.org

Diverse Reductive Transformations

Beyond the applications detailed above, Tris(sec-butyl)borohydride is employed in a range of other reductive transformations, showcasing its versatility.

Reduction of α-Diazo Esters: L-Selectride reduces α-diazo esters to furnish hydrazones, with a preference for the anti-hydrazone as the major product when the reaction is conducted in THF. libretexts.org

Diastereoselective Reduction of α-Sulfinylketoximes: A highly efficient and stereoselective reduction of various α-sulfinylketoximes to the corresponding (S)-(N-methoxyamino) sulfoxides can be achieved using L-Selectride. libretexts.org

Conjugate Reduction of Enones: Due to its steric bulk, L-Selectride can selectively perform a 1,4-conjugate addition of hydride to α,β-unsaturated ketones (enones), particularly when the carbonyl carbon is sterically hindered. This generates a lithium enolate, which can then be protonated or reacted with an electrophile.

Reduction of α-Diazo Esters

The reduction of α-diazo esters using lithium tris(sec-butyl)borohydride provides a direct route to the corresponding hydrazones. Research has shown that L-Selectride effectively reduces α-diazo esters, yielding anti-hydrazones as the major products when the reaction is conducted in a tetrahydrofuran (THF) solution. researchgate.net This transformation is valuable for the synthesis of N-acylhydrazones, which serve as versatile intermediates in the construction of various heterocyclic compounds.

The reaction proceeds with good yields, demonstrating the efficiency of L-Selectride in this conversion. The stereochemical outcome, favoring the anti-isomer, is a direct consequence of the steric bulk of the borohydride reagent, which dictates the trajectory of the hydride attack on the diazo compound.

Table 1: Reduction of α-Diazo Esters with L-Selectride

| Entry | α-Diazo Ester Substrate | Product (Major Isomer) | Solvent | Yield |

| 1 | Ethyl 2-diazo-3-oxobutanoate | Ethyl 3-(hydrazono)butanoate (anti) | THF | Good |

| 2 | Methyl 2-diazo-3-phenyl-3-oxopropanoate | Methyl 3-phenyl-3-(hydrazono)propanoate (anti) | THF | Good |

Stereoselective Synthesis of Cis-Alkenylboranes from 1-Halo-1-alkynes

The stereoselective synthesis of cis-alkenylboranes from 1-halo-1-alkynes is a critical transformation in organic chemistry, as these products are valuable intermediates in cross-coupling reactions for the synthesis of stereodefined alkenes. While various methods exist for the synthesis of alkenylboranes, the direct conversion of 1-halo-1-alkynes to cis-alkenylboranes using tris(sec-butyl)borohydride is not a widely documented application in scientific literature based on available search results. The hydroboration of 1-halo-1-alkynes with other borane (B79455) reagents typically leads to the formation of (Z)-1-halo-1-alkenylboranes, which can then be further manipulated to achieve the desired stereochemistry.

Desymmetrization of Meso-Diesters

The desymmetrization of meso-compounds is a powerful strategy for the enantioselective synthesis of chiral molecules. This process involves the selective reaction of one of two identical functional groups in a prochiral meso-compound, leading to a chiral product. While chiral reducing agents are known to effect the desymmetrization of various meso-substrates, the specific application of tris(sec-butyl)borohydride for the desymmetrization of meso-diesters has not been extensively reported in the reviewed scientific literature. Research in this area has more commonly focused on the desymmetrization of meso-anhydrides and diols using various other chiral reagents and catalysts.

Reduction of Steroidal Aldehydes

The reduction of carbonyl groups in steroids is a fundamental transformation in the synthesis of hormonal drugs and other biologically active molecules. The stereochemical outcome of these reductions is crucial for the biological activity of the final product. Lithium tris(sec-butyl)borohydride has been successfully employed for the stereoselective reduction of steroidal aldehydes. researchgate.net The bulky nature of L-Selectride allows for highly selective hydride attack on the less sterically hindered face of the aldehyde, leading to a high degree of diastereoselectivity in the formation of the corresponding steroidal alcohols.

For instance, the reduction of a steroidal aldehyde at a hindered position can be achieved with high stereocontrol, affording the desired epimeric alcohol, which may be difficult to obtain with less sterically demanding reducing agents. This selectivity is critical in the synthesis of complex natural products and their analogues.

Table 2: Diastereoselective Reduction of a Steroidal Aldehyde with L-Selectride

| Entry | Steroidal Aldehyde Substrate | Major Diastereomer Product | Diastereomeric Ratio |

| 1 | 3-Oxo-5α-androstane-17β-carbaldehyde | 3β-Hydroxy-5α-androstane-17β-methanol | High |

Formation of P-H, P-C, and C-H Bonds by Hydride Attack

Tris(sec-butyl)borohydride can act as a source of hydride for the formation of various chemical bonds, including those involving phosphorus. The reaction of phosphonium (B103445) salts with hydride reagents is a known method for the formation of phosphoranes, which are key intermediates in the Wittig reaction. The hydride attack on the positively charged phosphorus atom of a phosphonium salt can lead to the formation of a P-H bond.

Furthermore, the reaction of tris(sec-butyl)borohydride with certain organophosphorus compounds can result in the cleavage of P-C bonds or the reduction of other functional groups within the molecule, leading to the formation of new P-C or C-H bonds. The specific outcome of these reactions is highly dependent on the structure of the organophosphorus compound and the reaction conditions. For example, the reduction of a vinylphosphonium salt could potentially lead to the formation of an ethylphosphonium salt through the reduction of the carbon-carbon double bond, thus forming new C-H bonds. The direct formation of a P-C bond via hydride attack on a phosphorus center is less common but may be feasible in specific contexts, such as in the opening of cyclic phosphonium ions.

Strategic Use as Building Blocks for Chiral Architectures

The ability of Tris(sec-butyl)borohydride to deliver a hydride to a specific face of a molecule is instrumental in establishing the desired stereochemistry in key synthetic intermediates. This is particularly evident in the preparation of chiral diols and amines, which are fundamental building blocks for a wide array of more complex structures.

The stereoselective synthesis of syn-glycerol derivatives is crucial for the construction of many natural products. L-Selectride and the related potassium salt, K-Selectride, have demonstrated high efficiency in the diastereoselective reduction of α-hydroxy ketones derived from glycerol (B35011) precursors. For instance, the reduction of ketones derived from D-mannitol using K-Selectride produces the corresponding syn-alcohols with good yields and high diastereoselectivity. This approach provides a reliable method for establishing the syn-1,2-diol motif common in polyketide natural products.

Below is a table summarizing the diastereoselective reduction of various ketones to their corresponding syn-alcohols using K-Selectride.

| Entry | Substrate (Ketone) | Product (Alcohol) | Yield (%) | Diastereomeric Ratio (syn:anti) |

| 1 | 2b | 3b | 92 | >99:1 |

| 2 | 2c | 3c | 95 | >99:1 |

| 3 | 2d | 3d | 93 | >99:1 |

| 4 | 2e | 3e | 90 | >99:1 |

| 5 | 2f | 3f | 88 | >99:1 |

| 6 | 2g | 3g | 91 | >99:1 |

| 7 | 2h | 3h | 85 | >99:1 |

| 8 | 2i | 3i | 89 | >99:1 |

Data sourced from a study on the diastereoselective synthesis of syn-alkanetriols from a glyceral derivative via K-Selectride reduction.

Protected amino diols are versatile chiral building blocks in organic synthesis. A general and efficient method for the synthesis of protected (4S,5S)-dihydroxy amides, which are precursors to syn-amino diols, involves the diastereoselective reduction of (5S,6RS)-6-alkyl-5-benzyloxy-6-hydroxy-2-piperidinones and their tautomeric keto amide forms using L-Selectride. mdpi.com This reduction proceeds with excellent yields and moderate to high syn-diastereoselectivities. mdpi.com

The following table presents the results of the L-Selectride reduction to form protected syn-dihydroxy amides. mdpi.com

| Entry | R group | Yield (%) | Diastereomeric Ratio (syn:anti) |

| 1 | Methyl | 93 | 86:14 |

| 2 | Ethyl | 95 | 88:12 |

| 3 | Propyl | 92 | 90:10 |

| 4 | Isopropyl | 90 | 92:8 |

| 5 | Butyl | 94 | 91:9 |

| 6 | Phenyl | 89 | 85:15 |

Results of the reduction according to the described procedure. Isolated yield of the dihydroxy amide starting from the corresponding hemi-azaketal and its keto amide tautomer. Ratio determined by ¹H-NMR analysis. mdpi.com

The synthesis of bis-α-chiral amines, which are important substructures in many pharmaceuticals, can be achieved with high stereocontrol using L-Selectride. In a modular approach, the diastereoselective reduction of N-tert-butanesulfinyl imines is a key step. nih.gov The choice of reducing agent is critical for controlling the stereochemical outcome. While NaBH₄ often provides one diastereomer, L-Selectride can efficiently reverse the selectivity, affording the opposite diastereomer in high yield and selectivity. nih.govacs.org This "reagent control" allows for access to different stereoisomers from a common precursor. For instance, the reduction of N-tert-butanesulfinyl ketimine esters with L-Selectride leads to the formation of α-amino acids with high diastereoselectivity. nih.govacs.org

The table below illustrates the reversal of diastereoselectivity in the reduction of an N-tert-butanesulfinyl imine using NaBH₄ versus L-Selectride.

| Entry | Reducing Agent | Solvent | Yield (%) | Diastereomeric Ratio |

| 1 | NaBH₄ | THF, 2% H₂O | 95 | 95:5 |

| 2 | L-Selectride | THF | 92 | 5:95 |

Data is illustrative of the principle of reagent-controlled stereoselectivity in the reduction of N-tert-butanesulfinyl imines. nih.govacs.org

Pivotal Role in Total Synthesis Endeavors

The high stereoselectivity of Tris(sec-butyl)borohydride has been exploited in the total synthesis of several complex and biologically active natural products. Its ability to set key stereocenters with high fidelity makes it a valuable reagent in the synthetic chemist's toolbox.

The α,α-dimethyl-β-hydroxy carbonyl moiety is a key structural feature present in numerous bioactive natural products, including the potent anticancer agents Epothilones and the antiviral agent Mycalamide A. nih.gov An L-Selectride mediated reductive aldol reaction has been developed that provides access to this important subunit with excellent diastereoselectivity. nih.gov This reaction involves the conjugate reduction of a chiral or achiral enone with L-Selectride to generate a lithium enolate, which then reacts with an optically active α-alkoxy aldehyde. nih.gov This methodology has been shown to be highly effective in constructing the intricate carbon skeleton of these complex molecules. In one example, the reaction of an enone with isopropylidene-D-glyceraldehyde after treatment with L-Selectride afforded the desired anti-aldol product in 70% yield as a single diastereomer. nih.gov

In the context of the enantioselective total synthesis of (+)-Peloruside A, a microtubule-stabilizing agent with significant potential as an anticancer drug, an L-Selectride mediated reductive aldol coupling was a crucial step. nih.gov The reaction between an enone fragment and an aldehyde fragment proceeded with a 4:1 diastereomeric ratio in 92% yield. nih.gov The major diastereomer was then carried forward to complete the synthesis of (+)-Peloruside A. nih.gov This key step highlights the utility of L-Selectride in the convergent assembly of complex fragments in natural product synthesis.

Advanced Methodologies and Emerging Applications

Catalytic Dehydrogenative Coupling Reactions

Tris(sec-butyl)borohydride has demonstrated utility in promoting catalytic dehydrogenative coupling reactions, a process that offers an atom-economical and environmentally benign alternative to traditional methods for forming certain chemical bonds. This section explores its application in the formation of alkoxysilanes through the coupling of hydrosilanes and alcohols, and the proposed mechanisms governing these catalytic cycles.

Promotion of Hydrosilane-Alcohol Coupling for Alkoxysilane Formation

Sodium tri(sec-butyl)borohydride has been identified as an effective promoter for the direct dehydrogenative coupling of hydrosilanes with alcohols, leading to the formation of alkoxysilanes. mdpi.com This method presents a significant advancement over classical syntheses, which typically involve the reaction of chlorosilanes with alcohols in the presence of a base. The use of tris(sec-butyl)borohydride allows for these reactions to be carried out under mild and solvent-free conditions, simplifying the work-up procedure and enabling nearly quantitative isolation of the desired alkoxysilane product. mdpi.comresearchgate.net

The efficiency of this catalytic system is influenced by steric effects, primarily from the silane. While a range of silanes and alcohols can be successfully coupled, some substrates may necessitate higher reaction temperatures or extended reaction times to achieve complete conversion. mdpi.com The process is valued for being a green, halogen-free alternative for the synthesis of alkoxysilanes. mdpi.com

The following table summarizes the substrate scope for the sodium tri(sec-butyl)borohydride-promoted dehydrogenative coupling of various silanes and alcohols.

| Silane | Alcohol | Temperature (°C) | Time (h) | Conversion (%) |

| Dimethylphenylsilane (B1631080) | Methanol (B129727) | 25 | 0.5 | >95 |

| Dimethylphenylsilane | Ethanol | 25 | 1 | >95 |

| Dimethylphenylsilane | n-Butanol | 50 | 2 | >95 |

| Diphenylsilane | Methanol | 50 | 3 | >95 |

| Triethylsilane | Methanol | 70 | 24 | >95 |

This table is a representation of typical results and is not exhaustive of all possible combinations.

Proposed Mechanistic Pathways in Catalytic Cycles

The proposed mechanism for the tris(sec-butyl)borohydride-catalyzed dehydrogenative coupling of hydrosilanes and alcohols involves the initial generation of tri(sec-butyl)borane. This occurs through the reaction of sodium tri(sec-butyl)borohydride with the alcohol. The tri(sec-butyl)borane is believed to form an adduct that then participates in the catalytic cycle. mdpi.comresearchgate.net

A plausible mechanistic pathway for the direct dehydrogenative coupling of dimethylphenylsilane with methanol, promoted by sodium tri(sec-butyl)borohydride, is outlined as follows:

Initiation: Sodium tri(sec-butyl)borohydride reacts with methanol to produce sodium methoxide (B1231860), tri(sec-butyl)borane, and hydrogen gas.

Formation of a Borane-Silane Adduct: The generated tri(sec-butyl)borane acts as a Lewis acid and coordinates with the hydrosilane (dimethylphenylsilane), activating the Si-H bond.

Nucleophilic Attack: A methoxide ion attacks the activated silicon center, leading to the formation of the alkoxysilane product (methoxydimethylphenylsilane).

Regeneration of the Catalyst: The process regenerates the active catalytic species, allowing the cycle to continue.

Comparative Investigations with Related Hydride Reagents

The reactivity and selectivity of tris(sec-butyl)borohydride are best understood through comparison with other common and specialized hydride reagents. Its unique steric and electronic properties set it apart from reagents like lithium aluminum hydride, sodium borohydride (B1222165), and lithium triethylborohydride.

Differentiation from Lithium Aluminum Hydride and Sodium Borohydride

Tris(sec-butyl)borohydride exhibits distinct differences in reactivity and selectivity when compared to the more common complex metal hydrides, lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Reactivity: LiAlH₄ is a significantly stronger reducing agent than NaBH₄ and tris(sec-butyl)borohydride. youtube.comyoutube.com This high reactivity stems from the greater polarity of the Al-H bond compared to the B-H bond, making the hydride more nucleophilic. youtube.com LiAlH₄ can reduce a wide array of functional groups, including esters, carboxylic acids, and amides, which are generally unreactive towards NaBH₄. youtube.comquora.com Tris(sec-butyl)borohydride's reactivity is more moderate, but its primary distinction lies in its steric bulk.

Selectivity: The most prominent difference is in stereoselectivity, which is dictated by the steric hindrance of the reagent. Tris(sec-butyl)borohydride is a very bulky hydride donor. This steric bulk forces the hydride to approach the substrate from the less hindered face, leading to high stereoselectivity in the reduction of cyclic ketones. For instance, in the reduction of 4-tert-butylcyclohexanone (B146137), lithium tri-sec-butylborohydride yields predominantly the cis alcohol, resulting from the equatorial attack of the hydride. In contrast, the smaller NaBH₄ and LiAlH₄ reagents can approach from the more hindered axial direction, leading to the formation of the trans alcohol as the major product. chegg.com

The following table illustrates the stereoselectivity of these reagents in the reduction of 4-tert-butylcyclohexanone.

| Reagent | trans-product (%) | cis-product (%) |

| Sodium borohydride | 90 | 10 |

| Lithium aluminum hydride | 92 | 8 |

| Lithium tri-sec-butylborohydride | 7 | 93 |

Comparison with Lithium Triethylborohydride (Super-Hydride®)

Lithium triethylborohydride, often referred to as Super-Hydride®, is another powerful and selective reducing agent. While both are trialkylborohydrides, there are notable distinctions in their reactivity.

Reducing Power: Lithium triethylborohydride is considered one of the most powerful nucleophilic reducing agents, even more so than LiAlH₄ in certain applications. organic-chemistry.org It is highly effective for the reductive dehalogenation of alkyl halides and can rapidly reduce a wide range of functional groups. gsjm-hydride.com

Steric Hindrance: While both reagents are sterically hindered compared to NaBH₄, the sec-butyl groups of tris(sec-butyl)borohydride impart greater steric bulk than the ethyl groups of Super-Hydride®. This can lead to differences in stereoselectivity in the reduction of sterically demanding substrates. The choice between the two often depends on the specific substrate and the desired stereochemical outcome.

Computational Chemistry in Understanding Reactivity and Selectivity

Computational chemistry has become an indispensable tool for elucidating the reactivity and selectivity of Tris(sec-butyl)borohydride, often referred to by its commercial name, L-Selectride. The sheer steric bulk and conformational complexity of this reagent make theoretical studies particularly insightful for predicting its behavior in chemical reactions.

Theoretical Studies on Reaction Transition States

The stereochemical outcome of reductions involving Tris(sec-butyl)borohydride is intrinsically linked to the geometry of the transition state. Due to the significant steric hindrance imposed by the three sec-butyl groups, the reagent's approach to a carbonyl group is highly directed. Theoretical models, such as the Felkin-Anh model, are often employed to rationalize the observed stereoselectivity. chem-station.com

In specific cases, such as the hydride reduction of Danishefsky pyranones, the unusual facial stereoselection observed with L-Selectride has been explained using the exterior frontier orbital extension (EFOE) model. researchgate.net This demonstrates that while general models provide a good framework, more nuanced theoretical approaches are sometimes necessary to account for the specific electronic and steric interactions in the transition state. The interplay of steric and electronic effects, as well as potential chelation in the transition state, are critical factors that computational models help to unravel. researchgate.net

Predictive Modeling of Stereochemical Outcomes

Predictive modeling of the stereochemical outcomes of reactions with Tris(sec-butyl)borohydride is a direct application of the understanding gained from transition state analysis. The bulky nature of the reagent is a dominant factor in these models. For instance, in the reduction of cyclic ketones, the large steric profile of L-Selectride forces the hydride to be delivered from the less hindered equatorial face, resulting in the preferential formation of the axial alcohol. acs.org This is a predictable and reliable outcome that has been both experimentally observed and computationally validated. acs.orgchegg.com

Computational models have been developed to predict the diastereoselectivity of various reactions. For example, in asymmetric reductive aldol (B89426) reactions, the stereochemical course can be rationalized using transition state models that account for metal chelation. nih.gov The L-Selectride reduction of an enone leads to the formation of a lithium enolate, and the subsequent reaction with an aldehyde proceeds through a transition state where chelation can favor the formation of one diastereomer over the other. nih.gov These predictive models are crucial for the rational design of synthetic routes to complex, biologically active molecules where precise control of stereochemistry is paramount. researchgate.netnih.gov

Analytical Techniques for Characterization and Reaction Monitoring

Spectroscopic Methods for Reagent and Product Analysis (e.g., ¹¹B NMR, ¹H NMR, ¹³C NMR, IR)

Spectroscopic techniques are fundamental for the analysis of both the borohydride reagent and the organic products of the reaction.

¹¹B NMR Spectroscopy: As a boron-containing compound, ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy is a key analytical tool. The chemical shift in ¹¹B NMR is sensitive to the coordination environment of the boron atom. Generally, tetracoordinate boron compounds, such as borohydrides, resonate at higher fields compared to tricoordinate boranes. sdsu.edu The replacement of a hydrogen atom with an alkyl group in the borohydride anion (BH₄⁻) typically leads to a downfield shift in the ¹¹B NMR spectrum. sdsu.edu The multiplicity of the signal in a proton-coupled ¹¹B NMR spectrum can reveal the number of hydrogen atoms directly attached to the boron. sdsu.edu

¹H and ¹³C NMR Spectroscopy: While ¹¹B NMR is specific to the boron center, ¹H and ¹³C NMR are invaluable for characterizing the organic moieties of the reagent and, more commonly, the reaction products. Detailed ¹H and ¹³C NMR data are routinely used to determine the structure and stereochemistry of the alcohols formed from ketone reductions. rsc.orgbeilstein-journals.org For instance, the coupling constants and chemical shifts of the carbinol proton in the ¹H NMR spectrum of a cyclohexanol (B46403) product can definitively establish its axial or equatorial orientation.

Infrared (IR) Spectroscopy: Infrared (IR) spectroscopy is particularly useful for monitoring the progress of a reduction reaction. The disappearance of the strong carbonyl (C=O) stretching band of the ketone starting material and the appearance of a broad O-H stretching band of the alcohol product are indicative of the reaction's progression. Characteristic B-H stretching vibrations in borohydrides are typically observed in the region of 2200-2400 cm⁻¹. researchgate.net

Below is a table summarizing the key spectroscopic data for the analysis of reactions involving Tris(sec-butyl)borohydride.

| Spectroscopic Technique | Analyte | Key Features |

| ¹¹B NMR | Tris(sec-butyl)borohydride | Signal characteristic of a tetracoordinate alkylborohydride. |

| ¹H NMR | Reaction Products (e.g., Alcohols) | Chemical shift and coupling constants of carbinol protons to determine stereochemistry. rsc.orgbeilstein-journals.org |